4-Bromo-2-chloro-1-(2-iodoethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

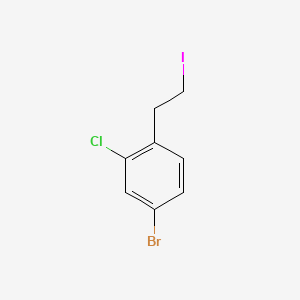

“4-Bromo-2-chloro-1-(2-iodoethyl)benzene” is a halogenated hydrocarbon . It has a molecular formula of C8H7BrClI . The average mass is 345.403 Da and the monoisotopic mass is 343.846405 Da .

Synthesis Analysis

The synthesis of polysubstituted benzenes like “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” often involves multiple steps and requires a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . For example, bromination can be introduced by bromination with Br2/FeBr3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” can be analyzed using various methods. The structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions of “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” can be complex. For example, (2-Iodoethyl)benzene, a related compound, is reported to undergo triethyl borane-mediated intermolecular radical addition with 2 H -azirine-3-carboxylate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-chloro-1-(2-iodoethyl)benzene” include a molecular formula of C8H7BrClI, an average mass of 345.403 Da, and a monoisotopic mass of 343.846405 Da .

科学的研究の応用

Synthesis of Indole Derivatives

Indole derivatives: are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The compound can be used to synthesize various indole scaffolds, which have shown a wide range of biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties . These derivatives are crucial for developing new drugs and treatments.

Antiviral Agent Development

Specific indole derivatives synthesized from this compound have demonstrated inhibitory activity against influenza A and other viruses. For instance, certain alkyl-1H-indole-2-carboxylate derivatives have shown promising results as antiviral agents with significant selectivity indexes . This application is particularly relevant in the search for new treatments for viral diseases.

Anti-inflammatory and Anticancer Research

The bromo-chlorophenyl group within the compound can be leveraged to create molecules with potential anti-inflammatory and anticancer effects. By modifying the structure and adding different functional groups, researchers can develop new compounds that may inhibit cancer cell growth or reduce inflammation .

Enzyme-Catalyzed Reactions

In biochemical research, “2-(4-Bromo-2-chlorophenyl)ethyl Iodide” can act as a reagent in enzyme-catalyzed reactions. For example, it can undergo copolymerization with phenols in the presence of fungal laccase enzymes, which is a method used to study enzyme kinetics and mechanisms .

Organophosphorus Pesticide Metabolism

This compound is structurally related to 4-Bromo-2-chlorophenol , a metabolite of the organophosphorus pesticide profenofos. Studying its reactivity and degradation can provide insights into the environmental impact and degradation pathways of such pesticides .

Safety and Hazards

特性

IUPAC Name |

4-bromo-2-chloro-1-(2-iodoethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClI/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOIKHJHYDLNJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673077 |

Source

|

| Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-chlorophenyl)ethyl Iodide | |

CAS RN |

916516-91-1 |

Source

|

| Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)